N-gamma-Glutamylcysteine ethyl ester

Overview

Description

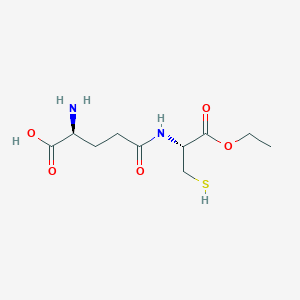

N-gamma-Glutamylcysteine ethyl ester is a synthetic derivative of gamma-glutamylcysteine, a dipeptide composed of glutamic acid and cysteine. This compound is primarily used as a precursor to glutathione, an important antioxidant in biological systems. The ethyl ester modification enhances its ability to cross cellular membranes, making it more effective in increasing intracellular glutathione levels .

Mechanism of Action

Target of Action

N-gamma-Glutamylcysteine ethyl ester (GCEE) is a precursor of glutathione (GSH), a potent antioxidant . The primary target of GCEE is the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation .

Mode of Action

GCEE interacts with PPARγ, leading to its upregulation . This upregulation has a protective effect against oxidative stress, inflammation, and apoptosis .

Biochemical Pathways

GCEE affects several biochemical pathways. It suppresses lipid peroxidation and nitric oxide production, and restores GSH and enzymatic antioxidants in the liver . It also downregulates COX-2, iNOS, and NF-κB, which are involved in inflammation and immune responses .

Result of Action

GCEE has been shown to have hepatoprotective effects. It reduces serum aminotransferases, increases albumin, and prevents histopathological and hematological alterations . It also reverses the increase in serum proinflammatory cytokines and the expression of liver caspase-3 and BAX induced by cyclophosphamide .

Biochemical Analysis

Biochemical Properties

N-gamma-Glutamylcysteine ethyl ester is known to interact with various enzymes, proteins, and other biomolecules. It is a precursor of glutathione (GSH), a crucial antioxidant in cells . The compound can be directly taken up by cells and hydrolyzed to glutathione .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to increase cellular glutathione levels, which can protect cells from oxidative stress and any resulting physiological damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into glutathione within cells. This process helps in maintaining or disrupting the oxidative environment of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to transiently increase lymphocyte glutathione levels above homeostatic levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been shown to protect mice from toxicity due to certain compounds .

Metabolic Pathways

This compound is involved in the glutathione metabolic pathway. It serves as a precursor to glutathione, a crucial antioxidant in cells .

Transport and Distribution

This compound is transported into cells where it is hydrolyzed to glutathione . This process helps in maintaining or disrupting the oxidative environment of the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be within the cytoplasm of cells, where it is hydrolyzed to form glutathione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-gamma-Glutamylcysteine ethyl ester typically involves the esterification of gamma-glutamylcysteine. One common method includes the reaction of gamma-glutamylcysteine with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-gamma-Glutamylcysteine ethyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .

Scientific Research Applications

N-gamma-Glutamylcysteine ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of glutathione and other thiol-containing compounds.

Biology: Employed in studies related to oxidative stress and cellular redox states.

Medicine: Investigated for its potential neuroprotective effects and its role in reducing oxidative damage in various diseases.

Industry: Utilized in the production of antioxidants and other bioactive compounds

Comparison with Similar Compounds

Similar Compounds

Gamma-Glutamylcysteine: The parent compound without the ethyl ester modification.

Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine.

N-acetylcysteine: A precursor to cysteine and glutathione.

Uniqueness

N-gamma-Glutamylcysteine ethyl ester is unique due to its enhanced ability to cross cellular membranes compared to its parent compound, gamma-glutamylcysteine. This makes it more effective in increasing intracellular glutathione levels, thereby providing better protection against oxidative stress .

Biological Activity

N-gamma-Glutamylcysteine ethyl ester (GCEE) is recognized as a potent precursor of glutathione (GSH), a critical antioxidant in the body. This compound has garnered attention for its various biological activities, particularly its protective effects against oxidative stress in different tissues, including the liver and brain. This article explores the biological activity of GCEE, supported by case studies and research findings.

GCEE functions primarily as a prodrug that enhances GSH levels in tissues. GSH plays a vital role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance. The conversion of GCEE to GSH occurs intracellularly, where it can exert its antioxidant effects. Studies have shown that GCEE can effectively scavenge free radicals and reduce oxidative damage in various models.

Hepatoprotective Effects

Research has demonstrated that GCEE possesses significant hepatoprotective properties. A notable study investigated its effects on cyclophosphamide-induced liver injury in Wistar rats. The results indicated that pretreatment with GCEE significantly reduced serum aminotransferases, increased albumin levels, and improved histopathological parameters compared to control groups. The protective mechanism was linked to the downregulation of inflammatory markers such as COX-2 and NF-κB, suggesting that GCEE mitigates inflammation and oxidative stress in liver tissues .

Table 1: Hepatoprotective Effects of GCEE

| Parameter | Control Group | CP Group | GCEE + CP Group |

|---|---|---|---|

| Serum Aminotransferases (U/L) | 45 ± 5 | 150 ± 10 | 70 ± 8 |

| Albumin (g/dL) | 4.5 ± 0.3 | 2.2 ± 0.5 | 3.8 ± 0.4 |

| Histopathological Score | Normal | Severe | Moderate |

| COX-2 Expression (Fold Change) | - | +3 | +1 |

Neuroprotective Effects

In addition to liver protection, GCEE has shown promise in neuroprotection, particularly concerning cerebral endothelial cells. A study demonstrated that GCEE administration significantly improved cell survival during oxidative stress induced by H2O2 in human brain microvascular endothelial cells. Furthermore, in a mouse model of traumatic brain injury, GCEE treatment reduced blood-brain barrier permeability by 43%, indicating its potential to protect against neuroinflammatory processes .

Table 2: Neuroprotective Effects of GCEE

| Condition | Control Group Survival (%) | GCEE Treatment Survival (%) |

|---|---|---|

| Oxygen-Glucose Deprivation | <50 | 81 |

| Blood-Brain Barrier Permeability (Evans Blue Dye Extravasation %) | - | -43 |

Cardioprotective Properties

GCEE has also been evaluated for its cardioprotective effects. In a study focusing on myocardial ischemia-reperfusion injury, it was found that administration of GCEE reduced infarct size significantly in a dose-dependent manner. The results suggest that GCEE may enhance myocardial tolerance to ischemic damage by modulating oxidative stress pathways .

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEKVTHFAJJKGA-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150802 | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114627-30-4 | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114627304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.